

2-Hydroxy-4-methylnicotinic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-4-methylnicotinic acid**

Cat. No.: **B1589960**

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydroxy-4-methylnicotinic Acid**: Properties, Synthesis, and Applications

Introduction

2-Hydroxy-4-methylnicotinic acid, also known by its IUPAC name 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a pyridine derivative that serves as a versatile and high-value building block in medicinal chemistry and scientific research.^[1] Its structure, which features a hydroxyl group (existing in tautomeric equilibrium with a pyridone), a carboxylic acid, and a methyl group on the pyridine ring, allows for diverse chemical transformations. This unique arrangement of functional groups makes it a critical intermediate in the development of various therapeutic agents, including novel non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial compounds like quinolone derivatives, and targeted kinase inhibitors for antitumor applications.^[1]

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Hydroxy-4-methylnicotinic acid**, detailed synthesis protocols, spectroscopic characterization, and a review of its potential biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and application.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding the fundamental physicochemical properties of a compound are paramount for its successful application in research and development. The key identifiers for **2-Hydroxy-4-methylnicotinic acid** are summarized below. It is important to note that this compound exists in a tautomeric equilibrium between the hydroxy-pyridine and the pyridone form, with the latter being favored, as reflected in its IUPAC name.

Table 1: Chemical Identifiers for **2-Hydroxy-4-methylnicotinic Acid**

Identifier	Value	Source
IUPAC Name	4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid	[2]
CAS Number	38076-81-2	[2]
PubChem CID	12387738	[2]
Molecular Formula	C ₇ H ₇ NO ₃	[2]
Molecular Weight	153.14 g/mol	[2]
InChI Key	XTLDPQQUIMHNNC-UHFFFAOYSA-N	[2]
Canonical SMILES	CC1=C(C(=O)NC=C1)C(=O)O	[2]
Synonyms	2-Hydroxy-4-methyl-3-pyridinecarboxylic acid, 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid	[3]

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, and reactivity. While extensive experimental data for this specific molecule is not widely published, a combination of reported experimental values and computationally predicted data provides a solid foundation for its use.

Table 2: Physicochemical Properties of **2-Hydroxy-4-methylnicotinic Acid**

Property	Value	Type	Source
Melting Point	247 °C	Experimental	[4]
Boiling Point	410.4 ± 45.0 °C	Predicted	[4]
pKa	2.16 ± 0.20 (most acidic)	Predicted	[4]
logP	0.4	Computed (XLogP3)	[2]
Physical Form	Solid, Brown	Experimental	[4]
Solubility	Information not readily available. Expected to have some solubility in polar organic solvents and aqueous bases.	-	

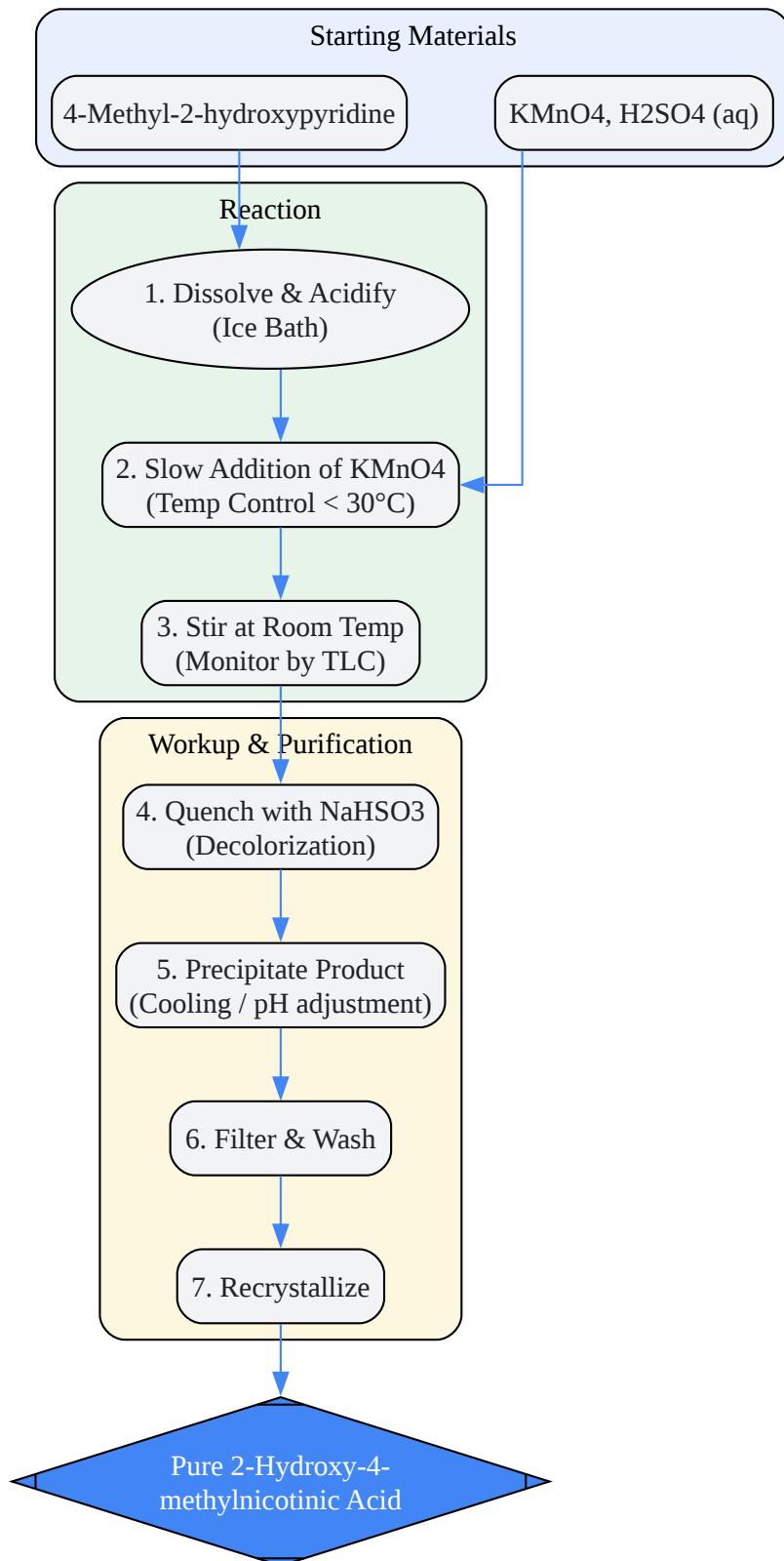
Synthesis and Reactivity

The most established and reliable method for synthesizing **2-Hydroxy-4-methylnicotinic acid** is through the oxidation of the corresponding 4-methyl-2-hydroxypyridine.[\[1\]](#) This transformation is a robust and scalable process, making the starting material readily available for further derivatization.

Synthesis via Oxidation: A Step-by-Step Protocol

This protocol describes a representative experimental procedure for the oxidation of a substituted hydroxypyridine. The choice of a strong oxidizing agent like potassium permanganate (KMnO_4) in an acidic medium is crucial for the efficient conversion of the methyl group at the 3-position (in the precursor) to a carboxylic acid. The acidic environment helps to keep the permanganate reactive and facilitates the oxidative cleavage.

Materials:


- 4-methyl-2-hydroxypyridine (1.0 eq)
- Potassium permanganate (KMnO_4) (approx. 3.0 eq)

- Sulfuric Acid (concentrated)
- Sodium bisulfite (NaHSO₃)
- Deionized Water
- Ice bath

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methyl-2-hydroxypyridine in a suitable volume of water. Carefully add concentrated sulfuric acid while cooling the flask in an ice bath to maintain the temperature below 20 °C.
- **Oxidant Addition:** While maintaining vigorous stirring and cooling, slowly add solid potassium permanganate in small portions. The reaction is exothermic, and the temperature should be carefully controlled to stay between 25-30 °C to prevent over-oxidation and degradation of the product. The addition may take 2-3 hours.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material. The mixture will be a thick brown slurry due to the formation of manganese dioxide (MnO₂).
- **Workup:** Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise until the brown MnO₂ is completely dissolved and the solution becomes colorless. This step quenches the excess permanganate and reduces the manganese dioxide to soluble Mn²⁺ salts.
- **Product Isolation:** The acidic solution will likely contain the product as a precipitate. If not, adjust the pH to approximately 2-3 with concentrated HCl if necessary. Cool the mixture in an ice bath for at least one hour to maximize precipitation.
- **Purification:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture,

to yield high-purity **2-Hydroxy-4-methylnicotinic acid**. Typical yields for this type of oxidation range from 60% to 75%.^[1]

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the synthesis of **2-Hydroxy-4-methylnicotinic acid**.

Chemical Reactivity

The reactivity of **2-Hydroxy-4-methylnicotinic acid** is governed by its three key functional groups: the carboxylic acid, the pyridone system, and the methyl group.

- Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol (2-hydroxy-4-methylpyridin-3-yl)methanol.[\[1\]](#)
- Pyridone Ring: The hydroxyl group at the C2 position allows for O-alkylation or O-acylation under appropriate conditions. The ring itself can participate in electrophilic substitution reactions, though the conditions must be carefully chosen.
- Methyl Group: The methyl group at the C4 position can undergo electrophilic substitution reactions, such as halogenation or nitration, though this typically requires harsh conditions.
[\[1\]](#)

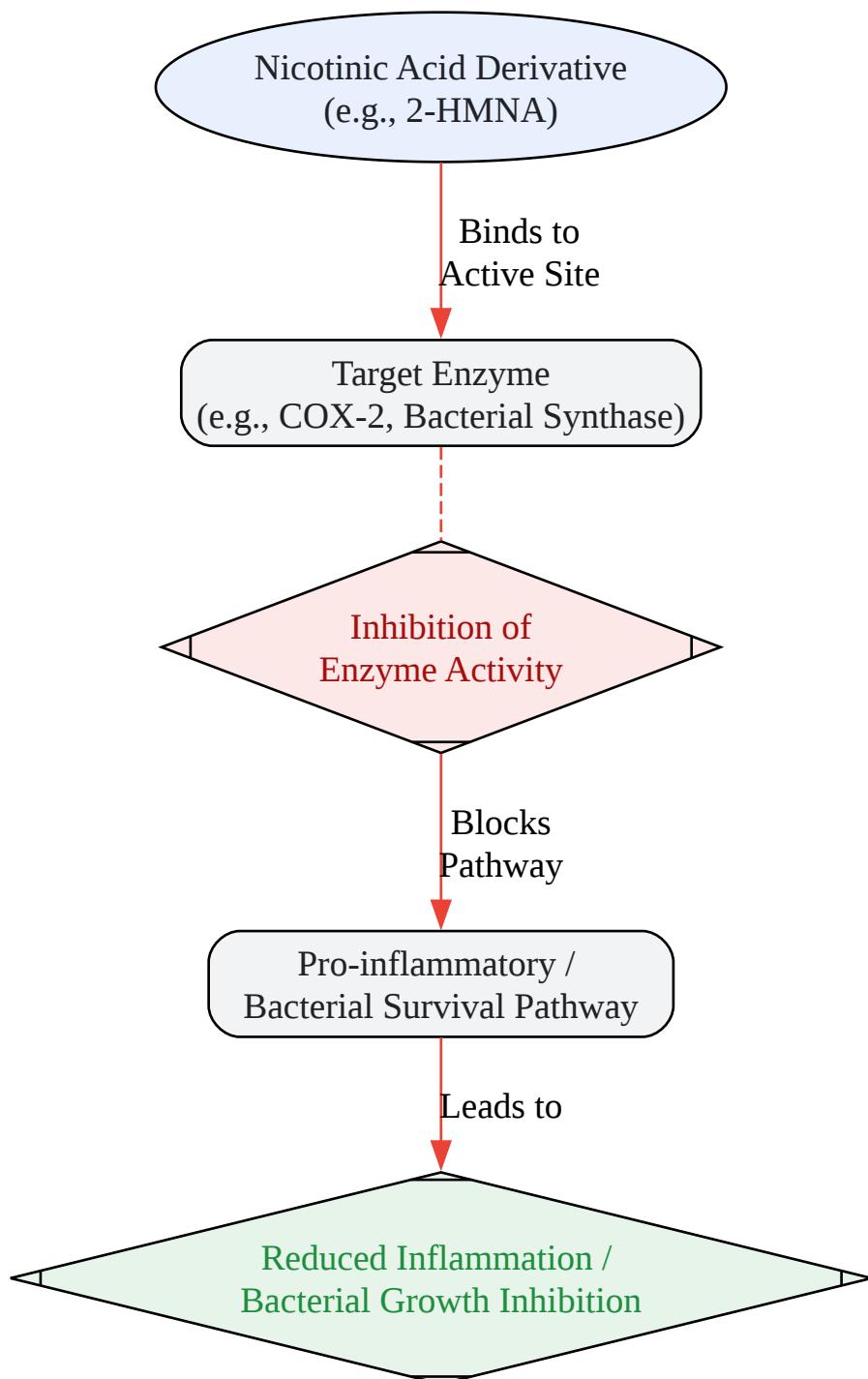
Spectroscopic Characterization

Structural confirmation of **2-Hydroxy-4-methylnicotinic acid** is typically achieved through a combination of NMR, IR, and mass spectrometry. While a publicly available, fully assigned spectrum for this specific compound is limited, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogues.

Table 3: Predicted Spectroscopic Data for **2-Hydroxy-4-methylnicotinic Acid**

Technique	Feature	Expected Characteristics
¹ H NMR	Aromatic Protons	Two doublets in the aromatic region (approx. 6.0-8.0 ppm) corresponding to the protons at C5 and C6.
Methyl Protons		A singlet at approx. 2.2-2.5 ppm for the -CH ₃ group.[5]
Acid/NH Proton		A very broad singlet at >10 ppm for the carboxylic acid and NH protons, often exchanging with D ₂ O.
¹³ C NMR	Carbonyl Carbons	Two signals in the downfield region (>160 ppm) for the carboxylic acid and the C2-oxo carbons.
Aromatic Carbons		Four signals in the aromatic region (approx. 100-160 ppm) for the pyridine ring carbons.
Methyl Carbon		An upfield signal at approx. 15-25 ppm for the -CH ₃ carbon.[6]
FT-IR (cm ⁻¹)	O-H / N-H Stretch	Very broad absorption from 2500-3300 cm ⁻¹ characteristic of a hydrogen-bonded carboxylic acid O-H and the N-H of the pyridone.
C=O Stretch		A strong, sharp absorption around 1650-1710 cm ⁻¹ for the carboxylic acid carbonyl. A second C=O stretch for the pyridone may appear around 1640-1660 cm ⁻¹ .

C=C / C=N Stretch	Absorptions in the 1550-1620 cm ⁻¹ region corresponding to the pyridine ring.	
Mass Spec (EI)	Molecular Ion (M ⁺)	A peak at m/z = 153.
Key Fragments	Loss of H ₂ O (m/z = 135), loss of COOH (m/z = 108), and subsequent fragmentation of the pyridine ring.[7]	


Biological Activity and Applications

2-Hydroxy-4-methylnicotinic acid is primarily valued as a synthetic intermediate, but nicotinic acid derivatives as a class have garnered significant attention for their biological activities, particularly in antimicrobial and anti-inflammatory research.[1]

Postulated Mechanism of Action

The biological activity of hydroxynicotinic acid derivatives is often attributed to the strategic placement of hydrogen bond donors and acceptors (the hydroxyl and carboxyl groups) on the pyridine scaffold.[1]

- **Anti-inflammatory Activity:** Many nicotinic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation. The carboxylic acid moiety can mimic arachidonic acid and bind to the active site of the enzyme.
- **Antimicrobial Activity:** The mechanism may involve the disruption of bacterial cell wall synthesis or the inhibition of essential metabolic enzymes.[1] The pyridine ring can act as a bioisostere for other heterocyclic systems found in natural antimicrobial agents.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxy-4-methylnicotinic acid | C7H7NO3 | CID 12387738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. 4-hydroxy-2-Methylnicotinic acid CAS#: 1060806-08-7 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-Hydroxy-4-methylnicotinic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589960#2-hydroxy-4-methylnicotinic-acid-chemical-properties\]](https://www.benchchem.com/product/b1589960#2-hydroxy-4-methylnicotinic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com